![molecular formula C11H12BrClOS B14062531 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one](/img/structure/B14062531.png)
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups
Preparation Methods
The synthesis of 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a methylthio-substituted phenyl compound followed by chlorination and subsequent ketone formation. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or the bromomethyl group to a methyl group.
Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with various molecular targets. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. These interactions can affect cellular pathways and lead to specific biological outcomes.
Comparison with Similar Compounds
Similar compounds include those with bromomethyl, methylthio, or chloropropanone groups, such as:
- 1-(2-Bromomethylphenyl)-2-chloropropan-1-one
- 1-(2-(Methylthio)phenyl)-2-chloropropan-1-one
- 1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-propanone
Biological Activity
1-(2-(Bromomethyl)-5-(methylthio)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by its unique molecular structure, which includes a bromomethyl group, a methylthio group, and a chloropropanone moiety. Its molecular formula is C11H12BrClOS, with a molecular weight of approximately 307.63 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and agrochemistry.
The compound's structure contributes to its reactivity and biological interactions. The presence of halogen atoms and sulfur-containing groups often enhances the compound's ability to interact with biological targets.
Property | Value |
---|---|
Molecular Formula | C11H12BrClOS |
Molecular Weight | 307.63 g/mol |
Purity | ≥ 98% |
Boiling Point | 423.4 ± 45.0 °C (Predicted) |
Density | 1.48 ± 0.1 g/cm³ (Predicted) |
Preliminary studies suggest that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The specific mechanisms of action are still under investigation, but potential activities include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic processes.
- Receptor Binding : It may bind to receptors that modulate physiological responses.
Interaction Studies
Recent interaction studies have utilized molecular docking techniques to predict the binding affinity of this compound to various biological targets. These studies indicate that the compound exhibits promising interactions with specific proteins, suggesting potential therapeutic applications.
Case Studies
Several case studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of this compound:
- Antimicrobial Activity : Similar compounds have shown antimicrobial properties, indicating that this compound may possess similar capabilities.
- Cytotoxic Effects : Research on related compounds has demonstrated cytotoxic effects on cancer cell lines, suggesting that further investigation into the cytotoxicity of this compound is warranted.
Future Research Directions
To fully elucidate the biological activity of this compound, future research should focus on:
- In Vitro and In Vivo Studies : Conducting comprehensive in vitro assays and animal studies to assess the pharmacological effects and safety profile.
- Mechanistic Studies : Investigating the detailed mechanisms of action through advanced biochemical assays.
- Structure-Activity Relationship (SAR) Analysis : Analyzing how variations in chemical structure influence biological activity.
Properties
Molecular Formula |
C11H12BrClOS |
---|---|
Molecular Weight |
307.63 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-5-methylsulfanylphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(13)11(14)10-5-9(15-2)4-3-8(10)6-12/h3-5,7H,6H2,1-2H3 |
InChI Key |
QSDOULGHERTQQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)SC)CBr)Cl |
Origin of Product |
United States |
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